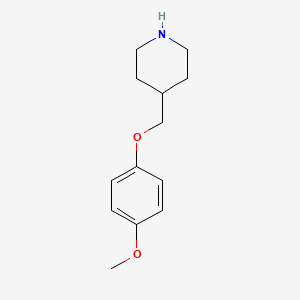
4,4'-Divinylbiphényle
Vue d'ensemble
Description
4,4’-Divinylbiphenyl is an organic compound with the chemical formula C16H14 and a molecular weight of 206.28 g/mol . It is a colorless liquid with a faint special aroma . This compound is characterized by its two vinyl groups attached to a biphenyl core, making it a bifunctional monomer. It is known for its low viscosity, low toxicity, and high thermal and chemical stability .
Applications De Recherche Scientifique
4,4’-Divinylbiphenyl has a wide range of applications in scientific research:
Polymer Chemistry: Used as a cross-linker in the creation of micropores within hierarchically porous polymers through RAFT copolymerization with styrene.
Organic Electronics: Utilized in the development of charge transport materials due to its conjugated structure.
Material Science: Employed in the synthesis of hierarchically porous polymers with strong fluorescence.
Industrial Uses: Applied in the production of specialty olefins for optical films and semiconductor manufacturing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,4’-Divinylbiphenyl involves the use of 4-vinylphenylboronic acid as a starting material. The reaction is typically carried out in ethanol at room temperature (22°C) using a palladium catalyst, specifically [{Pd(μ-OH)Cl(IPr)}2] . The reaction mixture is stirred for 6 hours, after which the solvent is evaporated, and the residue is extracted with hexane and water. The organic layer is dried over magnesium sulfate, and hexane is evaporated under reduced pressure to yield 4,4’-Divinylbiphenyl as a white solid with a yield of 93% .
Industrial Production Methods: In industrial settings, the preparation of 4,4’-Divinylbiphenyl can involve the acetylation of biphenyl to form 4,4’-diacetylbiphenyl, followed by reduction to 4,4’-di(α-hydroxyethyl)biphenyl, and finally dehydration to form 4,4’-Divinylbiphenyl . This process may involve the use of polymerization inhibitors and inert gases to prevent unwanted polymerization during distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Divinylbiphenyl undergoes various chemical reactions, including:
Addition Reactions: The vinyl groups can participate in addition reactions with reagents such as hydrogen (hydrogenation) or halogens (halogenation).
Polymerization: The vinyl groups can polymerize, forming cross-linked polymer networks.
Common Reagents and Conditions:
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Halogenation: Involves halogens like chlorine or bromine, often in the presence of a catalyst or under UV light.
Major Products:
Hydrogenation: Produces 4,4’-diethylbiphenyl.
Halogenation: Produces 4,4’-dihalobiphenyl derivatives.
Mécanisme D'action
The primary mechanism of action for 4,4’-Divinylbiphenyl involves its role as a cross-linking agent during polymerization. Each vinyl group can add to a growing polymer chain, effectively linking two chains together. This process results in the formation of a three-dimensional polymer network, which is crucial for creating micropores and stabilizing mesopores.
Comparaison Avec Des Composés Similaires
Divinylbenzene: Another bifunctional monomer with two vinyl groups attached to a benzene ring.
1,3,5-Tris(4-vinylphenyl)benzene: A trifunctional monomer with three vinyl groups attached to a benzene ring.
Tetrakis(4-vinylbiphenyl)methane: A tetrafunctional monomer with four vinyl groups attached to a central methane core.
Uniqueness: 4,4’-Divinylbiphenyl is unique due to its rigid biphenyl core, which provides high thermal and chemical stability. Its bifunctional nature allows for efficient cross-linking, making it highly valuable in the synthesis of advanced polymer materials.
Propriétés
IUPAC Name |
1-ethenyl-4-(4-ethenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h3-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSVFZBXZVPIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450887 | |
| Record name | 4,4'-DIVINYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4433-13-0 | |
| Record name | 4,4′-Diethenyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-DIVINYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,4'-divinylbiphenyl in polymer synthesis?
A1: 4,4'-Divinylbiphenyl acts as a cross-linking agent in polymer synthesis. [, , , ] Its two vinyl groups can react with growing polymer chains, creating a network structure that enhances the mechanical and thermal properties of the resulting polymer.
Q2: How does the structure of 4,4'-divinylbiphenyl influence its cross-linking behavior?
A2: The two vinyl groups in 4,4'-divinylbiphenyl are separated by a rigid biphenyl unit. [] This structural feature influences both the reactivity of the vinyl groups and the properties of the resulting cross-linked polymer. Research suggests that this separation leads to a higher tendency for intramolecular reactions (ring formation) compared to other crosslinkers like p-divinylbenzene. []
Q3: Can you elaborate on the use of 4,4'-divinylbiphenyl in controlled radical polymerization techniques?
A3: 4,4'-Divinylbiphenyl has been successfully employed in nitroxide-mediated free radical polymerization, specifically with styrene. [, ] This technique allows for controlled polymer chain growth and homogeneous cross-linking, resulting in gels with unique properties compared to conventional free radical polymerization. [, ]
Q4: Are there any studies on the impact of 4,4'-divinylbiphenyl concentration on polymer properties?
A4: Yes, studies show that increasing the concentration of 4,4'-divinylbiphenyl generally leads to a higher cross-linking density in the resulting polymer. [] This increased cross-linking density can affect properties like gelation point, swelling ratio, and mechanical strength. []
Q5: Beyond its role as a cross-linker, has 4,4'-divinylbiphenyl been used in other polymer applications?
A5: Yes, 4,4'-divinylbiphenyl has been used as a building block in the synthesis of conjugated polymers. [] For example, it has been copolymerized with other monomers to create fluorescent materials with potential applications in optoelectronics. []
Q6: What are the analytical techniques used to study polymers synthesized with 4,4'-divinylbiphenyl?
A6: Various techniques are employed to characterize these polymers, including:
- UV Spectroscopy: Used to estimate the amount of 4,4'-divinylbiphenyl incorporated into the polymer and the number of unreacted pendant vinyl groups. []
- Viscometry: Provides information about the molecular weight and size of the polymer chains. []
- Fluorescence Spectroscopy: Used to study the optical properties of conjugated polymers containing 4,4'-divinylbiphenyl units. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

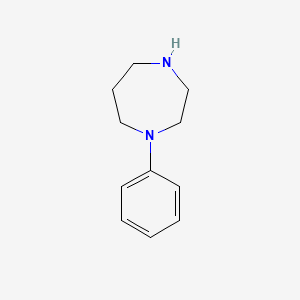
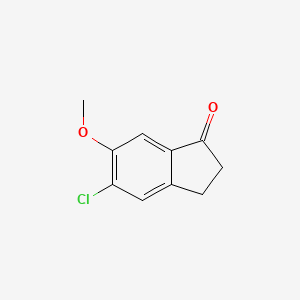
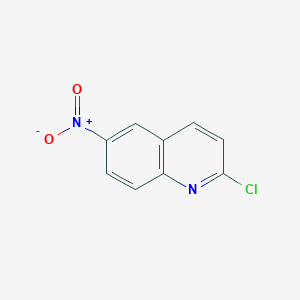
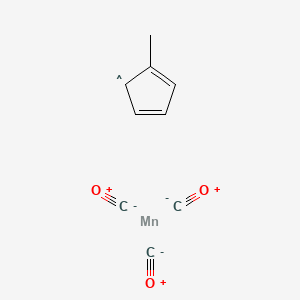
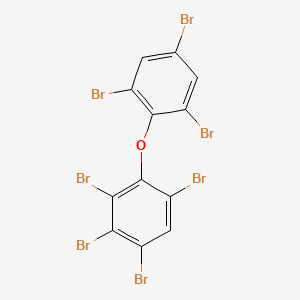
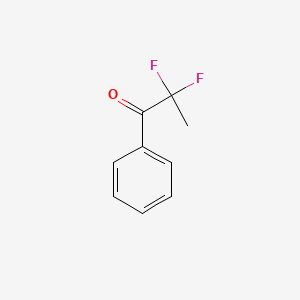

![2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B1366735.png)


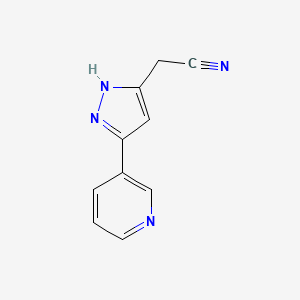
![1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1366751.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)
